molecular formula C6H10O2 B1281912 2-Methoxycyclopentan-1-one CAS No. 35394-09-3

2-Methoxycyclopentan-1-one

Cat. No. B1281912
CAS RN: 35394-09-3
M. Wt: 114.14 g/mol
InChI Key: OLNNYNLMEOFPET-UHFFFAOYSA-N
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Description

2-Methoxycyclopentan-1-one is a chemical compound that is part of a broader class of cyclopentanones, which are known for their presence in various natural products and synthetic compounds with biological activity. While the provided papers do not directly discuss 2-Methoxycyclopentan-1-one, they do provide insights into the chemistry of related cyclopentanone derivatives and their synthesis, molecular structure, and potential applications in polymerization and natural product synthesis.

Synthesis Analysis

The synthesis of cyclopentanone derivatives can be complex, involving multiple steps and various chemical reagents. For instance, the synthesis of 2,2-disubstituted-1,3-cyclopentanediones, which are structurally related to 2-Methoxycyclopentan-1-one, is achieved through the semi-pinacol rearrangement of a Mukaiyama-aldol adduct. This process involves the use of 2-acylfuran derivatives and can be facilitated by boron trifluoride-diethyl ether complex or trimethylsilyl triflate and methoxytrimethylsilane to yield the desired products in acceptable yields . Additionally, the synthesis of bicyclo[3.3.0]oct-6-en-2-one from 2-methoxycarbonyl-2-cyclopentenone is performed using palladium-catalyzed cyclopropanation followed by lithium iodide-promoted vinylcyclopropane rearrangement .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives is often elucidated using various physical methods such as IR, UV/VIS, 1H-NMR, 13C-NMR, and MS. For example, the structure of a novel 2,3,7-triphenyl derivative of the bicyclic cyclopenta[c]pyran was determined using these techniques, along with single-crystal X-ray analysis . These methods are essential for confirming the molecular structure and stereochemistry of synthesized compounds.

Chemical Reactions Analysis

Cyclopentanone derivatives can undergo a variety of chemical reactions. The papers describe reactions such as the unexpected formation of a 2,3,7-triphenylcyclopenta[c]pyran derivative from benzil and cyclopentadiene in the presence of sodium methoxide . This highlights the potential for serendipitous discoveries in the realm of organic synthesis, where new compounds can be formed under specific reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the hydrogen bonding patterns within crystals, as seen in the one-dimensional chains formed via O—H∙∙∙O hydrogen bonding in the crystals of certain diols . These properties are not only important for understanding the behavior of these compounds but also for their potential applications, such as serving as precatalyst activators for ring-opening polymerization of cyclic esters .

Scientific Research Applications

Anticancer and Antitumor Activities

2-Methoxycyclopentan-1-one, also known as 2-methoxyestradiol (2ME2), has shown significant promise in cancer research due to its antitumor and antiangiogenic properties. It inhibits tumor growth and angiogenesis by disrupting microtubules and downregulating hypoxia-inducible factor-1 (HIF-1), thereby inhibiting HIF-1-induced transcriptional activation of VEGF expression (Mabjeesh et al., 2003). Another study found that 2-Methoxyestradiol inhibits neointima formation and smooth muscle cell growth through double blockade of the cell cycle, affecting cyclin D1 and cyclin B1 expression, and interfering with tubulin polymerization (Barchiesi et al., 2006).

Drug Delivery Systems

2-Methoxyestradiol's biomedical application is limited due to its poor water solubility, which results in low bioavailability. To address this, a study developed an injectable delivery system using biodegradable thermosensitive poly(organophosphazene) hydrogel, enhancing the solubility of 2-ME by about 104 times compared to that of phosphate-buffered saline. This research suggests potential for injectable carrier systems for 2-ME and other lipophilic drugs (Cho et al., 2011).

Synthesis and Chemical Properties

Research has also focused on the synthesis of 2-Methoxycyclopentan-1-one derivatives for use in the development of polycyclopentanoid natural products. A study demonstrated the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one, a versatile building block for such products, using palladium-catalyzed cyclopropanation and lithium iodide-promoted vinylcyclopropane rearrangement (Hashimoto et al., 1986).

Antiangiogenic Effects in Breast Cancer

2-Methoxyestradiol has been shown to suppress breast cancer growth in mice by disrupting microtubule function and inhibiting angiogenesis. It inhibits cytokine-induced angiogenesis in vivo and significantly suppresses the growth of human breast carcinoma in mice without toxicity (Klauber et al., 1997).

Applications in Prostate Cancer

A clinical study assessed the efficacy of oral 2-methoxyestradiol capsules in hormone-refractory prostate cancer. The study highlighted its anticancer activity at certain dosage levels, although with some limitations due to suboptimal plasma levels and limited oral bioavailability (Sweeney et al., 2005).

Role in Free Radical Stress and Cellular Sensitivity

2-Methoxyestradiol has been investigated for its role in inducing apoptosis in leukemia cells through a free radical-mediated mechanism. The study suggests the potential for using exogenous ROS-producing agents in combination with 2-ME to enhance antileukemia activity and overcome drug resistance (Zhou et al., 2003).

Safety And Hazards

  • Hazard Statements : The compound is considered harmful if ingested (H302), causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

2-methoxycyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNYNLMEOFPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499737
Record name 2-Methoxycyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclopentan-1-one

CAS RN

35394-09-3
Record name 2-Methoxycyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxycyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Phillipson, MS Anson, JG Montana… - Journal of the Chemical …, 1997 - pubs.rsc.org
The scope of Trost’s sulfone homologation procedure for the conversion of ketones into their α-methoxylated higher homologues has been dramatically expanded. The use of zirconium …
Number of citations: 16 pubs.rsc.org
M Furugoori, K Yoshida, Y Hashimoto… - Chemical and …, 2021 - jstage.jst.go.jp
α, β-Unsaturated oximes underwent electrophilic epoxidation with in-situ-generated dimethyldioxirane to give the corresponding epoxides in good yields. This reaction is an example of “…
Number of citations: 3 www.jstage.jst.go.jp

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